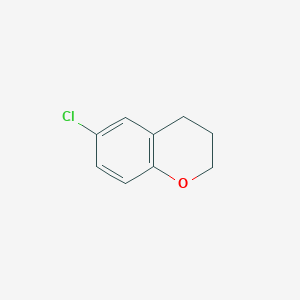

6-Chlorochroman

描述

Contextualization within Chroman and Heterocyclic Chemistry Research

Chroman, a heterocyclic compound featuring a benzene (B151609) ring fused to a pyran ring, forms the basic structure for a wide array of biologically active molecules. ontosight.ai The introduction of a chlorine atom at the 6-position of the chroman ring system creates 6-Chlorochroman, a modification that can significantly influence the compound's chemical reactivity and biological interactions. solubilityofthings.com This strategic chlorination is a key aspect of its role as a versatile building block in the synthesis of more complex pharmaceutical and agrochemical agents. ontosight.aichemimpex.com The chroman scaffold itself is a privileged structure in medicinal chemistry, and the addition of substituents like chlorine allows for the fine-tuning of a compound's properties.

Overview of Research Significance of the this compound Scaffold

The significance of the this compound scaffold lies in its utility as a key intermediate in the synthesis of a variety of derivatives with potential therapeutic applications. chemimpex.com Research has demonstrated that chroman derivatives possess a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai The presence of the chlorine atom can enhance these effects and provide a handle for further chemical modifications through reactions like nucleophilic substitution. evitachem.com This has led to the exploration of this compound derivatives in diverse areas such as cancer research and the development of agents targeting diseases related to oxidative stress. ontosight.aisolubilityofthings.com For instance, derivatives of This compound-4-one (B184904) have been investigated as potential anticancer agents. nih.gov

Scope of Current Academic Investigations into this compound and its Derivatives

Current academic research is actively exploring the synthesis and potential applications of various this compound derivatives. Investigations are focused on developing efficient and regioselective methods for the synthesis of these compounds. A notable area of study involves the synthesis of chiral chroman derivatives, where controlling the stereochemistry is crucial for biological activity.

Researchers are also focused on the synthesis of this compound derivatives as intermediates for potent receptor agonists, such as 5-HT4 receptor agonists. tandfonline.comresearchgate.net Furthermore, the scaffold is being utilized in the development of inhibitors for enzymes like sirtuin 2 (SIRT2), which are implicated in age-related diseases. researchgate.netacs.org The ability to introduce various functional groups onto the this compound backbone allows for the creation of libraries of compounds for screening against different biological targets. evitachem.comresearchgate.net

Interactive Data Tables

Physicochemical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound-4-one | 37674-72-9 | C₉H₇ClO₂ | 182.61 | Light pink or white crystalline solid | 99 - 102 |

| (6-Chloro-chroman-3-yl)-methylamine | 885271-38-5 | C₁₀H₁₂ClNO | 197.66 | Crystalline solid or powder | Not specified |

| 6-chloro-chroman-4-ol | 147592-12-9 | C₉H₉ClO₂ | 184.62 | Not specified | Not specified |

| This compound-3-one | 26371-48-2 | C₉H₇ClO₂ | 182.60 | Not specified | Not specified |

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQIWYXPCLLEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508154 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-71-2 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chlorochroman and Its Derivatives

Classical Synthetic Routes to the 6-Chlorochroman Nucleus

The traditional synthesis of the this compound core relies on fundamental organic reactions, including the modification of existing benzopyran systems, direct chlorination of the aromatic ring, and cyclization of appropriately substituted acyclic precursors.

Strategies Utilizing Benzopyran Precursors

One common approach begins with a pre-formed benzopyran or chromene skeleton, which is then chemically modified to introduce the chlorine atom and saturate the pyran ring. For instance, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for various receptor agonists, involves the reduction of a chromene double bond as a crucial step. researchgate.net In a documented synthesis, the reduction of the double bond in methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate is achieved using palladium on carbon (Pd/C) in ethanol (B145695), yielding the corresponding chroman derivative with minimal formation of the des-chloro byproduct. researchgate.net This highlights a strategy where the chroman ring is formed first, followed by modifications that can include chlorination and subsequent reduction to achieve the final this compound structure.

Electrophilic Aromatic Chlorination Approaches

Direct chlorination of a chroman or a precursor via electrophilic aromatic substitution is a primary method for introducing the chlorine atom at the 6-position. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. A widely used reagent for this purpose is N-chlorosuccinimide (NCS). tandfonline.comresearchgate.net

In a practical synthesis of a key intermediate, methyl 4-acetamido-2-hydroxybenzoate was successfully chlorinated at the desired position to yield methyl 4-acetamido-5-chloro-2-hydroxybenzoate in over 90% yield. researchgate.nettandfonline.com The reaction was carried out by refluxing the phenolic precursor with NCS in dichloroethane. tandfonline.com This approach is advantageous as it often proceeds under relatively mild conditions. For less reactive aromatic systems, the reaction can be promoted by using a Lewis acid catalyst, such as AlCl₃ or FeCl₃, which activates the chlorinating agent, enhancing its electrophilicity. sigmaaldrich.comsavemyexams.com

Table 1: Electrophilic Chlorination with NCS

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-acetamido-2-hydroxybenzoate | N-Chlorosuccinimide (NCS) | Dichloroethane | Reflux, 1h | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | >90% | tandfonline.com |

| Generic Arene | N-Chlorosuccinimide (NCS) | Acetic Acid | 55 °C, 7h | Chlorinated Arene | 15-32% | researchgate.net |

Cyclization Reactions of Chloro-Substituted Precursors

An alternative and powerful strategy involves the formation of the heterocyclic chroman ring from an acyclic precursor that already contains the required chlorine atom on the phenyl ring. Intramolecular cyclization reactions, particularly those of the Friedel-Crafts type, are commonly employed for this purpose. masterorganicchemistry.com

This method ensures the chlorine atom is correctly positioned before ring closure. For example, the synthesis of a chroman-4-one derivative can be achieved via an intramolecular Friedel-Crafts acylation. In one route, a chloro-substituted phenolic compound is first converted to a 3-phenoxypropanoic acid derivative. The subsequent cyclization is then promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a strong protic acid, to form the This compound-4-one (B184904) core. tandfonline.comtandfonline.com This intramolecular reaction is particularly effective for forming six-membered rings like the dihydropyranone part of the chroman system. masterorganicchemistry.com

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic chemistry often demands control over stereochemistry, leading to the development of advanced methods for producing specific enantiomers or diastereomers of this compound derivatives.

Catalytic Reduction Methods for Chiral Chroman Derivatives

The asymmetric reduction of a prochiral ketone, such as this compound-4-one, is a key strategy for accessing enantiomerically pure chiral alcohols. Biocatalysis has emerged as a green and highly efficient method for such transformations. researchgate.net

Research has demonstrated the successful synthesis of enantiopure (S)-6-chlorochroman-4-ol through the whole-cell biotransformation of this compound-4-one. researchgate.netsciprofiles.com This asymmetric bioreduction was accomplished using the microorganism Lactobacillus paracasei as the biocatalyst. Such methods are prized for their high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and their operation under mild, environmentally benign conditions. tandfonline.comsciprofiles.com These biocatalytic approaches provide a direct route to valuable chiral building blocks that are precursors for pharmaceuticals.

Table 2: Biocatalytic Reduction of this compound-4-one

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound-4-one | Lactobacillus paracasei (whole cells) | (S)-6-chlorochroman-4-ol | >99% | researchgate.netsciprofiles.com |

In addition to biocatalysis, chemocatalytic methods using chiral catalysts or reagents are employed for stereoselective reductions. Organic aluminum salts, such as aluminum isopropoxide, are effective for the catalytic reduction of ketones. tandfonline.com While direct literature for the reduction of this compound-4-one using this specific method is limited, the synthesis of structurally related chiral halo-chromanols provides a strong precedent.

For example, the synthesis of (S)-2-chloro-1-(6-fluoro-1-chroman-2-yl)-ethanol has been achieved with high chiral purity via catalytic reduction using organic aluminum salts in mixed solvent systems. tandfonline.com The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by a highly stereoselective hydride transfer from the isopropoxide ligand, guided by a cyclic transition state. This method offers high yields and excellent chiral purity under mild conditions. tandfonline.com

Table 3: Key Features of Stereoselective Reduction with Organic Aluminum Salts

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Organic aluminum salts (e.g., aluminum isopropoxide) | tandfonline.com |

| Solvent System | Mixed solvents (e.g., isopropanol (B130326) and dichloromethane (B109758)/toluene) | tandfonline.com |

| Mechanism | Stereoselective hydride transfer via a cyclic transition state | tandfonline.com |

| Advantages | High chiral purity, high yield, mild conditions | tandfonline.com |

Influence of Solvent Systems and Catalyst Choice on Chiral Purity

The selection of an appropriate solvent system and catalyst is paramount in achieving high chiral purity in the synthesis of this compound derivatives. The interplay between these two factors can significantly direct the stereochemical outcome of the reaction.

In catalytic reduction methods, particularly those employing organic aluminum salts like aluminum isopropoxide, the solvent choice is critical. Mixed solvent systems that combine isopropanol with an aprotic, weakly polar solvent such as dichloromethane or toluene (B28343) have proven effective. This combination facilitates the formation of a cyclic transition state intermediate, where the carbonyl oxygen coordinates to the aluminum, enabling a highly stereoselective hydride transfer. This approach offers the advantages of high chiral purity, high yield, and mild reaction conditions.

Conversely, the use of strongly polar aprotic solvents, for instance, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally avoided. These solvents can disrupt the formation of the necessary cyclic transition state, leading to a decrease in chiral purity. The interdependence of the solvent system and the catalyst is a key consideration for the successful and stereoselective synthesis of chiral chroman derivatives.

For chiral dirhodium(II) carboxylate catalysts, the use of optically pure ligands is essential for constructing a symmetric chiral cavity, which is crucial for reliable enantioselective catalysis. mdpi.com The presence of a ligand with an opposite absolute configuration can interrupt this symmetry. mdpi.com In such multi-ligated catalyst systems, a non-linear effect may be observed, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand in the catalyst due to the formation of diastereomeric species. mdpi.com

Biocatalytic Approaches: Enantioselective Synthesis of 6-Chlorochromanols

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds.

Whole-Cell Biotransformation with Lactobacillus paracasei

Whole-cell biotransformation using microorganisms has shown great promise in the enantioselective synthesis of chiral alcohols. Lactobacillus paracasei BD101, in particular, has been successfully employed as a whole-cell biocatalyst for the synthesis of (S)-6-chlorochroman-4-ol with high enantioselectivity. nih.gov This biocatalytic method represents a significant advancement, as the synthesis of enantiomerically pure (S)-6-chlorochroman-4-ol had not been previously reported using a biocatalyst. nih.gov The use of whole-cell biocatalysts like Lactobacillus paracasei offers a valuable and green route for producing chiral precursors for various industrial applications, including drug synthesis. nih.govnih.gov

Optimization of Bioreduction Conditions for Enantiomeric Excess

To maximize the efficiency of the biocatalytic process, the optimization of reaction conditions is crucial. Factors such as temperature, incubation time, and substrate concentration are systematically adjusted to achieve high conversion rates and enantiomeric excess (ee). sci-hub.se

For the bioreduction of this compound-4-one using L. paracasei BD101, the optimal temperature was found to be 28°C. sci-hub.se At this temperature, a conversion rate of 94% was achieved. sci-hub.se Increasing the temperature led to a decrease in both enzyme activity and selectivity. sci-hub.se The optimal incubation period was determined to be 48 hours, which resulted in a 95% conversion rate and an enantiomeric excess of over 99%. sci-hub.se Longer reaction times led to a decrease in the product's enantiomeric excess. sci-hub.se

Furthermore, the substrate concentration was optimized to achieve the most satisfactory results on a larger scale. When 47 mmol (8.60 g) of this compound-4-one was used under optimized conditions (28°C, 200 rpm, 48 hours, pH 6.5), the asymmetric bioreduction yielded (S)-6-chlorochroman-4-ol in 94% yield with an ee greater than 99%. sci-hub.se

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Temperature | 28°C | 94% conversion | sci-hub.se |

| Temperature | 30°C | 81% conversion | sci-hub.se |

| Temperature | 32°C | 72% conversion | sci-hub.se |

| Temperature | 35°C | 51% conversion | sci-hub.se |

| Incubation Time | 48 hours | 95% conversion, >99% ee | sci-hub.se |

| Substrate Amount | 47 mmol | 94% yield, >99% ee | sci-hub.se |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity is a primary goal in the synthesis of fine chemicals like this compound. azom.com This requires a thorough understanding of reaction kinetics and the careful selection of purification methods. azom.com The optimization process often involves systematically adjusting factors such as temperature, reaction time, and reactant concentrations to find the ideal conditions. nih.gov

In the synthesis of a this compound derivative, specifically 5-amino-6-chlorochroman-8-carboxylic acid, careful optimization of reaction conditions for the reduction of a double bond in a chromene intermediate using Pd/C in ethanol with hydrogen yielded the desired chroman derivative with high purity. tandfonline.com This highlights the importance of fine-tuning reaction parameters to maximize both yield and the purity of the final product. azom.com Identifying and mitigating challenges such as byproduct formation and impurity generation are key to successful optimization. azom.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comepa.govyale.edu These principles are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly manufacturing processes. tandfonline.compsu.edu

Strategies for Avoiding Toxic and Corrosive Reagents

A key aspect of green chemistry is the avoidance of toxic and corrosive reagents. tandfonline.compsu.edu In the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate, significant modifications to previously reported protocols have been made to avoid the use of such hazardous materials. tandfonline.comresearchgate.net For example, the use of the toxic and corrosive reagent boron trichloride (B1173362) was avoided. tandfonline.comresearchgate.net

Furthermore, the use of biocatalysts, such as Lactobacillus paracasei, in the synthesis of (S)-6-chlorochroman-4-ol is an inherently green approach. nih.govsci-hub.se This method is described as easy, inexpensive, and environmentally friendly, providing a valuable alternative to traditional chemical synthesis. nih.gov The use of enzymes can also reduce the need for protecting groups, which in turn minimizes the use of additional reagents and the generation of waste. acs.org By implementing these strategies, the synthesis of this compound and its derivatives can be made safer and more sustainable. tandfonline.comtradebe.com

Reduction of Reaction Steps and Energy Consumption

One-pot synthesis methodologies represent a significant leap in this direction. For instance, a streamlined one-pot process has been developed for synthesizing chroman derivatives by combining salicylaldehyde, styrene (B11656) derivatives, and trimethyl orthoformate with a Lewis or Brønsted acid catalyst. iitb.ac.in This approach reduces synthesis time and complexity, facilitating a more efficient production pathway. iitb.ac.in Similarly, research into the synthesis of key intermediates, such as 5-amino-6-chlorochroman-8-carboxylic acid, has led to modified protocols that reduce the number of steps, avoid toxic and corrosive reagents, and lower reaction temperatures from reflux to room temperature where possible. researchgate.nettandfonline.com

Catalytic reduction methods also play a crucial role in improving synthetic efficiency. The reduction of a ketone, such as in the conversion of this compound-4-one to (S)-6-chlorochroman-4-ol, is a key step in many synthetic pathways. The use of whole-cell biocatalysts, like Lactobacillus paracasei, for this asymmetric reduction allows the reaction to proceed under environmentally friendly conditions with high yield and enantioselectivity. sci-hub.senih.gov This biocatalytic method is a prime example of green synthesis, which often correlates with lower energy demands compared to classical chemical reductions that may require high pressure or reactive metal hydrides. nih.gov

Catalytic transfer hydrogenation (CTH) is another modern technique that offers a more sustainable alternative to traditional hydrogenation, which often requires high-pressure gaseous hydrogen. rsc.orgrsc.org CTH uses organic molecules as hydrogen donors, operating under milder conditions and enhancing safety and economic viability. rsc.org For example, the reduction of the C=C and C=O bonds in chromenones can be achieved in a single step via aqueous asymmetric transfer hydrogenation. sci-hub.se These optimized processes, which operate at lower temperatures and combine multiple transformations into fewer steps, inherently lead to reduced energy consumption. The chemical industry is a major consumer of energy, with natural gas and electricity being the primary energy products. europa.eu Therefore, adopting synthetic routes that operate at room temperature instead of reflux, or that consolidate a multi-step sequence into a one-pot reaction, contributes directly to lower energy usage and more sustainable manufacturing.

Table 1: Comparison of Synthetic Approaches for Chroman Derivatives

| Feature | Traditional Synthesis | Modern Synthesis |

|---|---|---|

| Number of Steps | Multiple, sequential steps | Reduced steps, one-pot reactions iitb.ac.inresearchgate.net |

| Reaction Temperature | Often requires heating/reflux researchgate.nettandfonline.com | Room temperature or milder conditions researchgate.nettandfonline.comsci-hub.se |

| Catalysis | Stoichiometric reagents, harsh catalysts | Biocatalysis, catalytic transfer hydrogenation sci-hub.sersc.org |

| Energy Profile | Higher energy consumption | Lower energy consumption researchgate.nettandfonline.com |

| Reagent Toxicity | May use toxic/corrosive reagents researchgate.nettandfonline.com | Focus on greener, less hazardous reagents researchgate.nettandfonline.comnih.gov |

Modern Purification Methodologies and their Impact on Scale-Up

The purification of intermediates and final products is a critical, yet often bottleneck-inducing, stage in chemical synthesis. Traditional methods, particularly silica (B1680970) gel column chromatography, are time-consuming, require large volumes of solvents, and are challenging to scale up for industrial production. researchgate.netresearchgate.net The development of modern purification methodologies has been pivotal in overcoming these limitations, directly impacting the scalability of synthesizing this compound and its derivatives.

A major advancement is the design of synthetic routes that eliminate the need for chromatographic purification altogether. figshare.com In the synthesis of a key intermediate for potent 5-HT4 receptor agonists, a modified route was established that completely avoids silica gel column purifications, relying instead on precipitation and filtration for isolation. researchgate.nettandfonline.com This is achieved by carefully selecting reagents and conditions that lead to the product precipitating out of the reaction mixture with high purity. researchgate.nettandfonline.com Such approaches are highly advantageous for large-scale synthesis as they are significantly faster, cheaper, and more environmentally friendly. figshare.comgoogle.com

Another innovative technique is Group-Assisted Purification (GAP) chemistry. researchgate.net This method involves using a functional group on the molecule to facilitate a simple, non-chromatographic separation, such as washing the crude mixture with a solvent like hexanes. researchgate.net This bypasses the need for expensive and time-consuming traditional separation methods. researchgate.net

For instances where high-purity material is essential, such as for active pharmaceutical ingredients (APIs), preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed and scaled up. researchgate.net While still a form of chromatography, modern systems are highly efficient. For example, the purification of orlistat (B1677487) was successfully scaled to produce over 10 kg of high-purity product using a large-diameter column, demonstrating the industrial applicability of preparative HPLC when necessary. researchgate.net

Table 2: Comparison of Purification Methodologies

| Parameter | Traditional (Column Chromatography) | Modern Methodologies (e.g., GAP, Direct Crystallization) |

|---|---|---|

| Scalability | Difficult and costly to scale up researchgate.net | Highly scalable for industrial production figshare.comgoogle.com |

| Solvent Consumption | High | Significantly reduced or minimal researchgate.net |

| Time Efficiency | Time-consuming researchgate.net | Rapid, often integrated with reaction work-up researchgate.net |

| Cost | High (solvents, silica, labor) | Low operational cost figshare.com |

| Waste Generation | High (used silica and solvents) | Minimal |

| Example | Silica gel purification | Group-Assisted Purification (GAP), direct precipitation researchgate.netresearchgate.net |

Chemical Reactivity and Transformational Chemistry of 6 Chlorochroman Systems

Oxidation Reactions of 6-Chlorochroman and its Analogues

The oxidation of this compound and its derivatives can lead to a variety of products, depending on the oxidizing agent and the substitution pattern of the chroman ring.

Oxidation to Chromanones and Chromones : this compound can be oxidized to the corresponding This compound-4-one (B184904). ambeed.com This transformation is a key step in the synthesis of many biologically active compounds. Further oxidation of this compound-4-one can yield 6-chlorochromone. researchgate.net Common oxidizing agents for these transformations include potassium permanganate (B83412) and chromium trioxide. The presence of the electron-withdrawing chloro group can influence the reaction conditions required for these oxidations.

Oxidation of the Dihydropyran Ring : In the absence of a carbonyl group at the 4-position, the dihydropyran ring can be the primary site of oxidation. Depending on the reaction conditions, this can lead to ring-opened products or the formation of other heterocyclic systems. For instance, the oxidation of certain chroman derivatives can lead to the formation of quinones.

Oxidative Chlorination : The use of systems like hydrogen peroxide in hydrochloric acid can lead to both oxidation and chlorination, potentially yielding products like 3,3-dichlorochroman-4-ones. researchgate.net

A summary of common oxidation reactions is presented below:

| Starting Material | Oxidizing Agent(s) | Major Product(s) |

| This compound | Mild Oxidants | This compound-4-one |

| This compound-4-one | Strong Oxidants (e.g., KMnO₄, CrO₃) | 6-Chlorochromone |

| This compound-3-carboxylic acid methyl ester | Oxidizing Agents | Corresponding chromanones or quinones |

| Secondary alcohols on chroman ring | H₂O₂/HCl | α,α'-dichloro ketones researchgate.net |

Reduction Reactions in the this compound Series

Reduction reactions of this compound derivatives are crucial for the synthesis of various analogues, including chiral alcohols and fully saturated chroman rings.

Reduction of Carbonyl Groups : The carbonyl group in this compound-4-one can be readily reduced to a hydroxyl group, forming this compound-4-ol. nih.govacs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemistry of the resulting alcohol can often be controlled, with biocatalytic methods using organisms like Lactobacillus paracasei providing high enantioselectivity for the synthesis of (S)-6-chlorochroman-4-ol. sci-hub.se

Reduction of Ester Groups : Ester functionalities on the chroman ring, such as in 6-chloro-chroman-3-carboxylic acid methyl ester, can be reduced to alcohols or aldehydes.

Deoxygenation : The hydroxyl group in this compound-4-ol can be removed through dehydroxylation or dehydration reactions. nih.govacs.org For example, treatment with triethylsilane in the presence of a Lewis acid can yield this compound. nih.govacs.org

Below is a table summarizing key reduction reactions:

| Starting Material | Reducing Agent(s) | Major Product(s) |

| This compound-4-one | NaBH₄, LiAlH₄ | This compound-4-ol nih.govacs.org |

| This compound-4-one | Lactobacillus paracasei | (S)-6-Chlorochroman-4-ol sci-hub.se |

| 6-Chloro-chroman-3-carboxylic acid methyl ester | Reducing Agents | Corresponding alcohol or aldehyde |

| 8-Bromo-6-chloro-2-pentylchroman-4-ol | Triethylsilane, BF₃·Et₂O | 8-Bromo-6-chloro-2-pentylchroman nih.govacs.org |

Substitution Reactions at the 6-Chloro Position and Other Sites

The chloro substituent at the 6-position of the chroman ring is a key handle for introducing a wide range of functional groups through substitution reactions. Other positions on the chroman scaffold are also amenable to substitution.

The chlorine atom at the 6-position can be replaced by various nucleophiles, although this typically requires harsh conditions or transition metal catalysis due to the stability of the aryl chloride bond.

With Amines and Thiols : Nucleophiles such as amines and thiols can displace the chlorine atom to form the corresponding 6-amino and 6-thio-substituted chroman derivatives. These reactions often necessitate high temperatures or the use of catalysts like palladium complexes in Buchwald-Hartwig amination reactions.

The chroman scaffold allows for a variety of functional group interconversions beyond the direct substitution of the 6-chloro group. gu.se

At the 3-Position : Bromination of chroman-4-one at the 3-position provides an intermediate that can undergo substitution with various nucleophiles to introduce groups like amino, acetate, and cyano functionalities. gu.se

At the 4-Position : The hydroxyl group of chroman-4-ols can be converted to other functional groups. For instance, 3,3-dibromochroman-4-ones react with secondary amines to yield 3-substituted chromones, which can then be reduced to cis-3-substituted chroman-4-ols. tandfonline.com

Conversion of Carboxylic Acids : Chroman-3-carboxylic acid derivatives can be converted to nitriles through multi-step sequences.

Nucleophilic Substitution of Chlorine

Advanced Organic Transformations Utilizing the this compound Scaffold

The this compound framework serves as a building block for more complex molecular architectures through advanced organic transformations. gu.se

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the chroman skeleton, particularly at the 3-position. acs.orgresearchgate.netnih.gov

On Chroman-4-ones : 2-Aryl-8-bromo-6-chlorochroman-4-one can undergo a Mannich reaction to yield 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. acs.orgresearchgate.netnih.gov This intermediate can be further functionalized, for example, through an aza-Michael reaction to introduce a primary aminomethyl group. acs.orgresearchgate.netnih.gov This strategy is valuable for the synthesis of chromone-based peptidomimetics. acs.orgnih.gov

Aza-Michael Additions and Oxidative Transformations

The chemical reactivity of the this compound scaffold is a subject of significant interest, particularly concerning transformations that introduce nitrogen functionalities or alter the oxidation state of the heterocyclic ring. These reactions, namely Aza-Michael additions and various oxidative transformations, provide pathways to novel and structurally diverse molecules. The presence of the chloro-substituent on the aromatic ring can influence the electronic properties of the system, thereby affecting reaction rates and outcomes.

The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a powerful C-N bond-forming reaction. In the context of the chroman framework, this reaction is typically performed on an unsaturated precursor, such as a 6-chlorochromene derivative, which then yields the saturated this compound system. The reaction generally proceeds by the addition of a nitrogen nucleophile to the electron-deficient double bond of a chromene, often activated by an electron-withdrawing group.

Research into the Aza-Michael addition on related chromene systems provides insight into the potential reactivity of 6-chloro-substituted analogues. For instance, studies on 2-aryl-3-nitro-2H-chromenes have demonstrated efficient Aza-Michael additions with various nitrogen nucleophiles, including pyrazoles, aromatic amines, and N-phenylurea. gu.semdpi.comgoogle.com These reactions can proceed under catalyst-free conditions or be mediated by a base like potassium tert-butoxide (KOtBu). gu.semdpi.com

One notable protocol involves the reaction of 2-aryl-3-nitro-2H-chromene derivatives with pyrazoles at room temperature, which affords 4-pyrazole-3-nitrobenzopyrans in good to excellent yields. mdpi.com This transformation is significant as it creates a new C-N bond and can be achieved without a catalyst or base. mdpi.com Another efficient method describes the KOtBu-mediated Aza-Michael addition of aromatic amines to 3-nitro-2-phenyl-2H-chromenes, which is followed by aerobic dehydrogenation to yield 4-(phenylamino)-3-nitro-2-phenyl-2H-chromene derivatives. gu.se

While direct studies on this compound are limited, the established methodologies on substituted chromenes suggest that a hypothetical 6-chloro-2-aryl-3-nitro-2H-chromene would be a viable substrate for such transformations. The electron-withdrawing nature of the chlorine atom at the 6-position is expected to influence the electrophilicity of the Michael acceptor.

Table 1: Representative Aza-Michael Additions on Substituted Chromene Systems

| Michael Acceptor (Analogous) | N-Nucleophile | Conditions | Product (Analogous) | Yield (%) |

| 6-Chloro-3-nitro-2-phenyl-2H-chromene | Pyrazole | Room Temperature | 6-Chloro-4-(1H-pyrazol-1-yl)-3-nitro-2-phenylchroman | High |

| 6-Chloro-3-nitro-2-phenyl-2H-chromene | Aniline | KOtBu, 35-40 °C | 4-(Phenylamino)-6-chloro-3-nitro-2-phenyl-2H-chromene* | 68-86 |

| 6-Chloro-3-nitro-2-phenyl-2H-chromene | 1,2,4-Triazole | Room Temperature | 6-Chloro-4-(1,2,4-triazol-1-yl)-3-nitro-2-phenylchroman | High |

*Note: This reaction involves a subsequent dehydrogenation step. Data is extrapolated from studies on similar chromene systems. gu.semdpi.com

Oxidative transformations involving the this compound system can be categorized into two main types: the oxidative formation of the chroman ring itself and the direct oxidation of a pre-existing this compound molecule.

Oxidative Formation of the Chroman Ring

One of the modern approaches to synthesizing chroman derivatives involves the intramolecular oxidative C-H functionalization. Palladium-catalyzed allylic C-H oxidation has emerged as a significant method for constructing the chroman ring from readily available starting materials. acs.orgorganic-chemistry.orgresearchgate.net This reaction typically involves a phenol (B47542) derivative with a terminal olefin side chain. The presence of a chloro-substituent on the phenol ring is well-tolerated in these transformations. acs.orgresearchgate.net

The reaction is generally promoted by a Pd(II) catalyst in conjunction with a ligand, such as a bis-sulfoxide, and a co-catalyst or oxidant. acs.orgorganic-chemistry.org This method allows for the direct formation of the chroman ring under relatively mild conditions. The tolerance for a chloride substituent makes this a viable route for the synthesis of this compound derivatives. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Allylic C-H Oxidation for Chroman Synthesis

| Substrate | Catalyst System | Conditions | Product | Yield (%) |

| 4-Chloro-2-(pent-4-en-1-yl)phenol | Pd(II)/bis-sulfoxide, Lewis acid co-catalyst | Uniform | This compound derivative | Good |

| 4-Chloro-2-(but-3-en-1-yl)phenol | Pd(OAc)2, Chiral Ligand, 2-Fluorobenzoic Acid | Mild | Optically active this compound derivative | Moderate to High |

*Note: Data is based on general methodologies reported for substituted phenols. acs.orgrsc.org

Direct Oxidation of the Chroman Ring

Once the this compound ring is formed, it can undergo further oxidative transformations. A key reaction is the oxidation of the benzylic C-H bonds at the C4 position to yield the corresponding this compound-4-one. The benzylic position in the chroman ring is activated and susceptible to oxidation. libretexts.org

Various oxidizing agents can be employed for this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a mild and efficient reagent for the conversion of 2,2-dimethylchromans to the corresponding chromanones in high yields. tandfonline.com This method is notable as it avoids harsh conditions and potential side reactions like nitration that can occur with other oxidants. tandfonline.com Other methods for benzylic oxidation, such as those using pyridinium (B92312) chlorochromate (PCC) or catalytic systems like TEMPO/Co(OAc)2 with sodium hypochlorite, are also well-established for the oxidation of alkyl arenes and could be applicable to the this compound system. organic-chemistry.orgias.ac.in

Table 3: Direct Oxidation of Substituted Chromans to Chromanones

| Substrate (Analogous) | Oxidizing Agent | Conditions | Product (Analogous) | Yield (%) |

| 6-Chloro-2,2-dimethylchroman | Ceric Ammonium Nitrate (CAN), Acetic Acid/Water | Water bath, 20-30 min | 6-Chloro-2,2-dimethylchroman-4-one | High |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758), Reflux | This compound-4-one | High |

| This compound | NaClO/TEMPO/Co(OAc)2 | CH2Cl2, pH 8.3 | This compound-4-one | Very Good |

*Note: Data is extrapolated from studies on similar chroman and alkyl arene systems. organic-chemistry.orgtandfonline.comias.ac.in

Structure Activity Relationship Sar Studies of 6 Chlorochroman Derivatives

Impact of Chlorine Substitution at the 6-Position on Bioactivity

In the context of sirtuin 2 (SIRT2) inhibitors, a class of enzymes implicated in aging-related diseases, the presence of a substituent at the 6-position is more critical for activity than a substituent at the 8-position. acs.org A study comparing various chroman-4-one derivatives revealed that the unsubstituted version (lacking a group at the 6-position) was significantly less potent than its 6-chloro counterpart. acs.org This highlights the crucial role of the 6-position substituent in conferring inhibitory activity. Generally, electron-poor chroman-4-ones, such as those with a 6-chloro group, tend to be more potent inhibitors than electron-rich analogs. acs.org

The enhancement of biological activity by the 6-chloro group is also observed in the development of soluble epoxide hydrolase (sEH) inhibitors, which are investigated for treating hypertension and atherosclerosis. researchgate.net SAR studies on spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase (ACC) inhibitors also underscored that substitution at the 6-position of the chromanone ring plays a crucial role in their inhibitory activity. researchgate.net

The following table summarizes the comparative activity of chroman derivatives, illustrating the impact of the 6-chloro substitution.

| Compound | Substitution at 6-Position | Biological Target | Observed Activity |

| 1a | Chloro | SIRT2 | High inhibitory activity (IC50 = 4.5 μM) acs.org |

| 1i | Hydrogen (unsubstituted) | SIRT2 | Significantly less potent than 1a acs.org |

| 75 | Varied (hydrophobic groups) | ACC | Substitution at 6-position is crucial for activity researchgate.net |

Influence of Other Substituents on the Chroman Ring System's Biological Profile

While the 6-chloro substituent is often vital, the biological profile of 6-chlorochroman derivatives can be further fine-tuned by introducing other substituents onto the chroman ring. The nature, size, and position of these additional groups can dramatically alter the compound's potency and selectivity.

For instance, in the development of SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents in both the 6- and 8-positions were favorable for activity. acs.org The compound 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated excellent inhibition of SIRT2. acs.org This suggests a synergistic effect between the substituents at these positions. Conversely, substitution at the 7-position with a fluoro group resulted in only weak inhibitory activity. acs.org

The substituent at the 2-position also plays a significant role. In a series of chroman-4-one based SIRT2 inhibitors, derivatives with a 2-pyridylethyl substituent in the 2-position showed a significant reduction in the proliferation of breast and lung cancer cells. gu.se The modification of the chroman scaffold with an ethyl ester group at the 2-position, as in ethyl this compound-2-carboxylate, also significantly influences the compound's biological profile, making it a point of interest for medicinal chemists. ontosight.ai Furthermore, the introduction of a thiophene (B33073) ring at the 2-position of a This compound-4-one (B184904) core can affect the compound's reactivity, lipophilicity, and interaction with biological targets. ontosight.ai

The table below details how different substituents on the this compound ring system affect biological activity.

| Base Scaffold | Substituent & Position | Biological Target/Activity | Key Finding |

| This compound-4-one | 8-Bromo and 2-Pentyl | SIRT2 Inhibition | Larger, electron-withdrawing groups at positions 6 and 8 enhance activity. acs.org |

| This compound-4-one | 2-Pyridylethyl | Anticancer (Breast, Lung) | Specific 2-position substituents can confer significant antiproliferative effects. gu.se |

| This compound | 2-Ethyl carboxylate | General Bioactivity | Modification at the 2-position can significantly alter the biological profile. ontosight.ai |

| This compound-4-one | 2-(Thiophen-2-yl) | General Bioactivity | Aromatic substituents at the 2-position influence reactivity and target interaction. ontosight.ai |

Stereochemical Aspects and Enantioselectivity in Biological Interactions

Chirality plays a pivotal role in the biological activity of many pharmaceuticals. For this compound derivatives that possess a stereocenter, typically at the 2- or 4-position, the different enantiomers (R and S forms) can exhibit distinct biological activities. This enantioselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often have chiral binding pockets.

The asymmetric reduction of ketoxime ethers, such as (E)-6-chlorochroman-4-one O-benzyl oxime, provides a route to chiral amines. nih.gov It has been demonstrated that the E and Z geometric isomers of a ketoxime can be reduced to yield chiral amines with opposite absolute configurations. nih.gov This underscores the importance of controlling stereochemistry during synthesis to obtain the desired biologically active enantiomer.

Research has focused on developing methods for producing specific enantiomers, such as (S)-6-chlorochroman-4-ol, on a gram scale using easy, inexpensive, and environmentally friendly methods. scispace.com The differential activity of enantiomers is a critical consideration in drug design. For example, in a study on sEH inhibitors, the racemic form of a representative chromanone derivative did not produce a significant blood pressure-lowering effect, suggesting that one enantiomer may be more active or that the other may have off-target effects. researchgate.net

| Compound | Stereocenter | Biological Context | Finding |

| (S)-6-chlorochroman-4-ol | C4 | Synthesis | Enantioselective production methods are being developed for specific stereoisomers. scispace.com |

| Chiral amines from this compound-4-one | C4 | Asymmetric Synthesis | The stereochemical outcome of a reaction can depend on the starting material's geometry (E/Z isomer). nih.gov |

| Racemic spirocyclic chromanone | Chiral center | sEH Inhibition | The racemic mixture showed a lack of efficacy, pointing towards potential enantioselective activity. researchgate.net |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of this compound derivatives at a molecular level. tms.org These techniques allow researchers to visualize how these molecules interact with their biological targets, predict binding affinities, and rationalize observed biological data.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies and Comparative Molecular Field Analysis (CoMFA) are employed to build models that correlate the structural features of compounds with their biological activities. researchgate.net For example, a CoMFA model was successfully used to predict the 5-HT4 agonistic activity of a series of benzamide-type compounds, which included a this compound moiety. researchgate.net

Molecular docking studies are another powerful computational tool. They can predict the binding pose of a ligand within the active site of a protein, helping to understand the key interactions responsible for biological activity. For instance, docking studies can reveal how the 6-chloro substituent and other functional groups on the chroman ring orient themselves to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the target protein. rsc.org These insights are invaluable for the rational design of new, more potent, and selective analogs.

| Computational Method | Compound Class/Target | Application in SAR | Outcome |

| 3D-QSAR / CoMFA | Benzamide-type 5-HT4 agonists | Predicting agonistic activity based on molecular fields. | A predictive model was developed for 5-HT4 agonistic activity. researchgate.net |

| Molecular Docking | Protein Kinase Inhibitors | Understanding binding interactions with ATP binding sites. | Provided insights into the interactions of tetracyclic derivatives with DYRK1A, CLK1/CLK4, and haspin kinases. rsc.org |

Biological and Pharmacological Investigations of 6 Chlorochroman Compounds

Anti-inflammatory and Antioxidant Activities of 6-Chlorochroman Derivatives

Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities in various studies. ontosight.ai These properties are often interconnected, as oxidative stress is a key contributor to inflammation.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to counteract their harmful effects. gpmpediatrics.com this compound derivatives exhibit antioxidant properties by scavenging these free radicals. The antioxidant capacity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals, thus preventing cellular damage. nih.gov

The process of free radical scavenging by antioxidants can involve various mechanisms, including:

Donating a hydrogen atom: This is a primary mechanism for many phenolic antioxidants.

Chelating metal ions: Some antioxidants can bind to transition metals like iron and copper, preventing them from catalyzing the production of free radicals. nih.gov

Studies on related chroman compounds have shown their ability to scavenge different types of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. scirp.orgnih.gov The effectiveness of these compounds in reducing oxidative stress suggests their potential in mitigating diseases where oxidative damage is a key pathological factor. mdpi.com

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade. nih.gov Inhibition of TNF-α is a validated therapeutic strategy for many inflammatory disorders.

Research has indicated that certain chroman derivatives can suppress the production of inflammatory mediators. ontosight.ai For instance, studies have shown that some compounds can inhibit the release of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). mdpi.com The mechanism of inhibition can vary, with some compounds affecting the signaling pathways that lead to cytokine production. nih.gov For example, some small molecules can act as allosteric inhibitors of TNF-α, binding to a site other than the active site to modulate its activity. medchemexpress.com

Mechanisms of Free Radical Scavenging and Oxidative Stress Reduction

Anticancer Properties and Aromatase Inhibition

In addition to their anti-inflammatory and antioxidant effects, this compound derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are multifaceted, involving the modulation of cellular signaling, induction of programmed cell death, and inhibition of key enzymes involved in cancer progression.

Cancer development is often driven by dysregulated cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Natural compounds and their synthetic derivatives have been shown to interfere with these pathways, offering a strategy for cancer therapy. nih.govfrontiersin.org

Key signaling pathways implicated in cancer that can be targeted include:

PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth and survival, and its aberrant activation is common in many cancers. frontiersin.org

Ras-ERK pathway: This pathway is involved in cell proliferation and differentiation, and its mutation can lead to uncontrolled cell growth. nih.gov

NF-κB signaling: This pathway is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells. frontiersin.org

Electromagnetic fields have also been shown to modulate cellular signaling pathways, affecting intracellular ion concentrations and leading to apoptosis in tumor cells. mdpi.com The ability of this compound derivatives to modulate these critical pathways underscores their potential as anticancer agents.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. frontiersin.org A hallmark of cancer is the ability of tumor cells to evade apoptosis, leading to their uncontrolled proliferation. nih.gov Therefore, inducing apoptosis in cancer cells is a major goal of cancer therapy.

Apoptosis can be initiated through two main pathways:

The extrinsic pathway: This pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. frontiersin.org

The intrinsic (mitochondrial) pathway: This pathway is initiated by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9. mdpi.com

Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. frontiersin.org Studies on related chromanone derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, (Z)-3-(chloromethylene)-6-methylthiochroman-4-one was found to induce apoptosis in HeLa cells by increasing the production of caspases-3, -8, and -9, as well as death receptor 3 (DR3).

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and cell survival. scbt.com Sirtuin 2 (SIRT2) is predominantly located in the cytoplasm and has been implicated in various diseases, including cancer and neurodegenerative disorders. frontiersin.orgwikipedia.org The inhibition of SIRT2 has emerged as a potential therapeutic strategy for these conditions. scbt.com

Several studies have focused on developing inhibitors of SIRT2. Chroman-4-one derivatives have been identified as a promising class of SIRT2 inhibitors. researchgate.net For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. researchgate.net Structure-activity relationship studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are important for potent SIRT2 inhibition. researchgate.net The selectivity of these inhibitors for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, is a critical factor in their development as therapeutic agents. researchgate.net

Table of SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | IC50 (µM) for SIRT2 | Reference |

|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | researchgate.net |

Induction of Apoptosis in Cancer Cells

Hypolipidemic and Cholesterol Biosynthesis Antagonism

The potential of this compound derivatives as agents to lower lipid levels and interfere with the production of cholesterol has been a subject of scientific inquiry.

Research has demonstrated the hypolipidemic properties of certain this compound analogs. In studies involving sucrose-fed fasted rats, ethyl this compound-2-carboxylate was found to be a more potent hypocholesterolemic agent than the established drug, clofibrate (B1669205). nih.gov This particular analog effectively decreased serum alpha-lipoprotein cholesterol and pre-beta-lipoprotein triglyceride levels. nih.gov However, it also led to a concurrent increase in serum beta-lipoprotein triglyceride concentrations. nih.gov In chow-fed normolipemic rats, ethyl this compound-2-carboxylate also demonstrated a reduction in serum and alpha-lipoprotein cholesterol concentrations. nih.gov

Another analog, ethyl 6-chlorochromanone-2-carboxylate, was also found to be active in sucrose-fed rats after a seven-day administration period. nih.gov The hypolipidemic effects of these compounds, particularly ethyl this compound-2-carboxylate, have been observed across different rat models, including those with hyperlipidemia induced by Triton WR-1339 or a high-sucrose diet, as well as in normolipemic rats. nih.govcapes.gov.br

Table 1: Effects of this compound Analogs on Serum Lipids

| Compound | Animal Model | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

| Ethyl this compound-2-carboxylate | Sucrose-fed fasted rats | Decreased | Decreased pre-beta-lipoprotein triglycerides |

| Ethyl this compound-2-carboxylate | Chow-fed normolipemic rats | Decreased | Not specified |

| Ethyl 6-chlorochromanone-2-carboxylate | Sucrose-fed rats | Active (Lowering) | Active (Lowering) |

The investigation into the mechanism of action of this compound compounds has involved examining their effects on key enzymes in lipid metabolism. Notably, studies have shown that for ethyl this compound-2-carboxylate and its analogs, there was no consistent inhibition of liver microsomal 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity. nih.govnih.gov This suggests that the cholesterol-lowering effects of these compounds are not directly related to the inhibition of this particular enzyme, a primary target for statin drugs. nih.gov

Regarding lecithin:cholesterol acyltransferase (LCAT), an enzyme crucial for the esterification of free cholesterol in lipoproteins, interesting observations have been made. nih.govbiovendor.com In clofibrate-treated rats, a reduction in serum LCAT activity was observed alongside an increase in serum free cholesterol. nih.gov However, this correlation was not seen with ethyl this compound-2-carboxylate, indicating a different mechanism of action compared to clofibrate in this regard. nih.gov

Effects on Serum Lipoprotein and Triglyceride Concentrations

Neurological and Central Nervous System (CNS) Activities

The chroman scaffold, including this compound derivatives, has been explored for its potential in addressing neurological disorders.

A significant area of research has focused on the development of 5-HT4 receptor agonists for the potential treatment of cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. tandfonline.comtandfonline.com 5-amino-6-chlorochroman-8-carboxylic acid has been identified as a key intermediate in the synthesis of several potent 5-HT4 receptor agonists. tandfonline.comtandfonline.com The rationale behind this approach is that activating 5-HT4 receptors may offer therapeutic benefits for Alzheimer's disease. nih.govscirp.orgnih.gov

Beyond the 5-HT4 receptor, the broader chroman structure has been investigated for its interaction with other neurological pathways. The nervous system's ability to adapt and reorganize, known as neuroplasticity, is a key area of interest in recovery from brain injury. nih.gov The central nervous system is composed of intricate ascending and descending tracts that transmit sensory and motor signals, respectively, and understanding how compounds interact with these pathways is crucial. teachmeanatomy.info While specific research on this compound's direct impact on these broader pathways is less detailed, the exploration of chromane (B1220400) and thiochromane derivatives in other neurological contexts suggests a wider potential for this class of compounds. epo.org

5-HT4 Receptor Agonist Research for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Antimicrobial Efficacy

The antimicrobial properties of chroman derivatives have also been a subject of investigation. While the provided information does not offer extensive detail specifically on this compound's antimicrobial activity, related compounds within the chroman family have been screened for such properties. lookchem.comontosight.ai For instance, research on other chemical classes has demonstrated the antimicrobial potential of various compounds against oral microorganisms. nih.gov The general exploration of chroman derivatives for antimicrobial effects suggests that this compound could also possess such properties, warranting further specific investigation. ontosight.ai

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Specific Target/Area of Investigation | Key Findings |

| Hypolipidemic | Serum lipoprotein and triglyceride concentrations | Ethyl this compound-2-carboxylate lowers cholesterol and triglycerides. |

| Cholesterol Biosynthesis Antagonism | HMG-CoA reductase, LCAT | No consistent inhibition of HMG-CoA reductase. Different effect on LCAT compared to clofibrate. |

| Neurological (CNS) | 5-HT4 receptor agonism | 5-amino-6-chlorochroman-8-carboxylic acid is a key intermediate for potential Alzheimer's treatments. |

| Antimicrobial | General screening | Chroman derivatives have been explored for antimicrobial properties. |

Applications of 6 Chlorochroman As a Privileged Scaffold in Drug Discovery

Lead Compound Identification and Optimization

The process of identifying and optimizing lead compounds is a critical phase in drug discovery, aiming to transform a promising "hit" from an initial screen into a viable drug candidate. biobide.com The 6-chlorochroman scaffold has proven to be a valuable starting point for this process. Its inherent drug-like properties and the ability to systematically modify its structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. biobide.comijpsjournal.com

Researchers often begin with a this compound-containing hit and iteratively synthesize analogs with modifications at various positions of the chroman ring and the chloro-substituent. ijpsjournal.com This systematic approach helps in establishing a clear structure-activity relationship (SAR), guiding the design of more potent and selective compounds. For instance, the 6-chloro substituent can influence the compound's interaction with the target protein through halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity. acs.org

One notable example involves the development of hypolipidemic agents. Ethyl this compound-2-carboxylate was identified as a lead compound and its hypolipidemic properties were compared to clofibrate (B1669205). nih.gov Further optimization of this lead led to the synthesis of various analogs to improve efficacy and understand the SAR. nih.govacs.org

Table 1: Examples of this compound Derivatives in Lead Optimization

| Compound/Derivative | Therapeutic Area | Key Findings |

| Ethyl this compound-2-carboxylate | Hypolipidemic | Showed hypolipidemic properties comparable to clofibrate. nih.gov |

| 4-(1-Benzo Current time information in Bangalore, IN.ontosight.aidioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one | Obesity (MCHr1 antagonist) | Potent and orally bioavailable, causing dose-dependent weight loss in mice. acs.org |

| This compound-2-carboxylic acids | Cholesterol biosynthesis and lipolysis antagonists | Demonstrated in vitro activity as antagonists. acs.org |

| 6-Bromo-8-chloro-chroman-4-one | Sirtuin 2 (SIRT2) Inhibitor | Showed increased activity compared to the lead compound, suggesting the importance of halogen bonding. acs.org |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. nih.gov These initial fragment hits are then grown or linked together to create more potent, lead-like molecules. nih.govfrontiersin.org

The this compound moiety is an ideal fragment for FBDD due to its relatively low molecular weight, defined three-dimensional shape, and the presence of a reactive handle (the chlorine atom) for further chemical modification. Its rigid bicyclic structure provides a well-defined vector for fragment elaboration, allowing medicinal chemists to systematically explore the chemical space around the initial binding site.

A notable application of a chroman-based fragment is in the discovery of inhibitors for the SARS-CoV-2 main protease. In one study, 6-Chloro-chroman-4-carboxylic acid isoquinolin-4-ylamine was identified as a fragment hit. researchhub.com This fragment served as a starting point for the design of more potent inhibitors. The chroman core provided the necessary scaffold to position key interacting groups within the enzyme's active site.

Design of Targeted Therapeutic Agents

The this compound scaffold has been instrumental in the design of therapeutic agents that target specific enzymes and receptors implicated in various diseases. chemimpex.com The versatility of its chemical structure allows for the incorporation of pharmacophoric features necessary for selective binding to the intended target.

For example, derivatives of this compound have been investigated as inhibitors of sirtuin 2 (SIRT2), an enzyme involved in cellular regulation and a potential target for neurodegenerative diseases and cancer. researchgate.net The 6-chloro- and 8-bromo-substituted chroman-4-ones were found to be potent and selective SIRT2 inhibitors. acs.org Modeling studies suggested that the halogen atoms at the 6- and 8-positions form favorable halogen bonds within the enzyme's binding pocket, contributing to their inhibitory activity. acs.org

Furthermore, this compound derivatives have been explored as 5-HT4 receptor agonists. researchgate.net Specifically, 5-amino-6-chlorochroman-8-carboxylic acid was synthesized as a key intermediate for several potent 5-HT4 agonists, highlighting the role of the this compound scaffold in developing agents for gastrointestinal disorders. researchgate.net The chlorine atom in these compounds is crucial for modulating the electronic properties of the aromatic ring and influencing receptor binding affinity.

Role in Natural Product Synthesis

Natural products have historically been a rich source of new drugs and drug leads. The chroman ring is a common motif found in a variety of natural products with diverse biological activities. The synthesis of these complex natural products and their analogs often relies on the use of versatile building blocks.

This compound-4-one (B184904) serves as a key intermediate in the synthesis of various natural products and their derivatives. chemimpex.com Its chemical reactivity allows for a range of transformations, enabling the construction of more complex molecular architectures. For instance, it can undergo reactions at the carbonyl group, the aromatic ring, and the benzylic positions, providing multiple avenues for structural diversification. The chlorine substituent can also be replaced by other functional groups through nucleophilic aromatic substitution, further expanding its synthetic utility.

While direct incorporation of the this compound moiety into a final natural product is less common, its role as a versatile synthetic intermediate is significant. It provides a reliable and efficient means to construct the core chroman structure, upon which the complexity of the natural product can be built.

Development of Chroman-Based Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid chroman scaffold is an excellent template for the design of peptidomimetics, as it can be used to constrain the conformation of appended amino acid residues, mimicking the secondary structures of peptides like β-turns.

An efficient synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. nih.gov These compounds serve as valuable building blocks for the synthesis of chromone-based β-turn peptidomimetics. researchgate.netnih.gov The synthesis involves a Mannich reaction on 2-aryl-8-bromo-6-chlorochroman-4-one, followed by further transformations to introduce the primary aminomethyl group at the 3-position. nih.gov This methodology allows for the creation of a diverse library of peptidomimetics with potential applications in modulating protein-protein interactions.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of "6-Chlorochroman" derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are utilized to identify the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in the analysis of (S)‐6‐chlorochroman‐4‐ol, ¹H-NMR data reveals specific chemical shifts (δ) and coupling constants (J) that are characteristic of the chroman structure. sci-hub.se Similarly, the structural elucidation of compounds like 2-(tert-butyl)-6-chlorochroman-4-one is confirmed by distinct signals in both ¹H and ¹³C NMR spectra. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) provides highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org For example, the mass of 2-(tert-butyl)-6-chlorochroman-4-one was determined as m/z 239.0836 [M+H]⁺, which corresponds to the calculated value for C₁₃H₁₆ClO₂. rsc.org

The following table summarizes representative spectroscopic data for "this compound" derivatives found in the literature:

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass (m/z) | Reference |

| (S)‐6‐chlorochroman‐4‐ol | 7.31 (bs, 1H), 7.17-7.13 (m, 1H), 6.81-6.78 (m, 1H), 4.74-4.69 (m, 1H), 4.28-4.25 (m, 2H), 2.12-1.94 (m, 3H) | 153.1, 129.6, 129.1, 125.6, 125.2, 118.5, 63.1, 62.2, 38.0, 29.5 | Not Specified | sci-hub.se |

| 2-(tert-butyl)-6-chlorochroman-4-one | 7.75-7.72 (m, 1H), 6.98-6.89 (m, 2H), 4.08-3.98 (m, 1H), 2.64-2.58 (m, 2H), 1.02 (s, 9H) | 192.2, 162.4, 141.6, 128.1, 121.8, 119.3, 118.0, 85.7, 38.2, 34.2, 25.4 | 239.0836 [M+H]⁺ | rsc.org |

| Methyl 5-acetamido-6-chlorochroman-8-carboxylate | 9.65 (s, 1H), 7.55 (s, 1H), 4.15 (t, J = 5.0 Hz, 2H), 3.76 (s, 3H), 2.58 (t, J = 6.3 Hz, 2H), 2.05 (s, 3H), 1.90–1.83 (m, 2H) (in DMSO-d₆) | 168.3, 165.2, 153.4, 137.9, 128.1, 124.5, 122.1, 119.1, 66.4, 52.4, 22.8, 22.1, 20.7 (in DMSO-d₆) | 284.2, 286.2 [M+H]⁺ | tandfonline.com |

Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating mixtures and assessing the purity of "this compound" and its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, allowing for the quantification of purity. For instance, the purity of "this compound-4-one" can be determined to be ≥99% using HPLC. chemimpex.com Different HPLC methods can be employed, such as reverse-phase (RP) HPLC with a C18 column. sielc.comresearchgate.net The purity of synthesized intermediates like 5-amino-6-chlorochroman-8-carboxylic acid has been successfully assessed using analytical HPLC, with purities reported as high as 96.1%. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying compounds in complex mixtures. researchgate.netthermofisher.com For Mass-Spec (MS) compatible applications, mobile phase additives like phosphoric acid can be replaced with formic acid. sielc.com

The table below shows examples of purity assessment for "this compound" related compounds using chromatographic methods:

| Compound | Purity | Analytical Method | Reference |

| This compound-4-one (B184904) | ≥99% | HPLC | chemimpex.com |

| This compound-4-one | 98%(Min) | HPLC | capotchem.cn |

| This compound-4-one | >98.0% | GC | vwr.comavantorsciences.com |

| 5-Amino-6-chlorochroman-8-carboxylic acid | 96.1% | HPLC | tandfonline.com |

| Methyl 5-acetamido-6-chlorochroman-8-carboxylate | 95.34% | HPLC | tandfonline.com |

Crystallography for Molecular Structure Confirmation

In Vitro and In Vivo Assay Development for Biological Evaluation

The biological activity of "this compound" derivatives is evaluated using a variety of in vitro and in vivo assays. These assays are crucial for understanding the therapeutic potential of these compounds.

In Vitro Assays are conducted in a controlled environment outside of a living organism, often using isolated cells or enzymes. For example, derivatives of "this compound" have been evaluated for their inhibitory effects on enzymes like SIRT2, with IC₅₀ values determined using fluorescence-based assays. acs.org Other in vitro studies have investigated the potential of "this compound" derivatives as antagonists for cholesterol biosynthesis. acs.org The development of new ISRIB analogues based on the "this compound" scaffold has also involved biological evaluation through in vitro assays.

The development of assays for biological evaluation is a critical step in the drug discovery process. This includes the synthesis of derivatives for targeted therapies and the investigation of their mechanisms of action. For instance, some "this compound" derivatives have been studied for their potential as 5-HT₄ receptor agonists. tandfonline.com

Future Research Directions and Emerging Trends

Development of Novel 6-Chlorochroman Architectures

The synthesis of new this compound derivatives is a cornerstone of future research. Scientists are actively exploring the creation of unique molecular structures to enhance biological activity and specificity. nih.govnih.gov This includes the introduction of diverse functional groups and the formation of hybrid molecules.

One area of focus is the synthesis of dithiocarbamate (B8719985) substituted chromones, which have shown potential as antitumor agents. For instance, (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate was identified as a promising candidate with broad-spectrum antitumor activity. capes.gov.br Another avenue of exploration involves the creation of 3-arylidenchroman-4-one and 3-arylidenethiochroman-4-one derivatives, which have been designed as potential anticancer agents. nih.gov The development of 2-alkyl-substituted chroman-4-ones is also an active area of research, with a focus on creating highly substituted and structurally diverse compounds. researchgate.net

Furthermore, the synthesis of complex molecules such as '2-(this compound-3-yl)-6-(1H-pyrazol-4-yl)benzo[d]thiazole' highlights the trend towards more intricate molecular designs. ontosight.ai These novel architectures are often designed to interact with specific biological targets, leading to more potent and selective therapeutic effects.

Elucidation of Mechanistic Insights into Biological Interactions

A deeper understanding of how this compound derivatives interact with biological systems at a molecular level is crucial for rational drug design. Future research will increasingly focus on elucidating the precise mechanisms of action of these compounds. This involves identifying their molecular targets, such as enzymes and receptors, and understanding the downstream effects of these interactions. evitachem.com

For example, some this compound derivatives have been shown to inhibit enzymes like aromatase, which is involved in estrogen biosynthesis and is a target in breast cancer therapy. Others have been found to inhibit SIRT2, an enzyme implicated in aging-related diseases. acs.org Understanding these interactions is key to optimizing the therapeutic potential of this compound-based compounds. Research has also pointed to the inhibition of topoisomerases as a potential anticancer mechanism for certain 6-chloro- and 6-fluorochromone (B11588) derivatives. nih.gov

Computational Design and De Novo Synthesis of this compound Analogs

Computational methods are playing an increasingly important role in the design and synthesis of new drug candidates. chemrxiv.orgresearchgate.net These approaches allow for the in silico screening of virtual libraries of this compound analogs, helping to identify molecules with the highest potential for biological activity before they are synthesized in the laboratory. mdpi.com This can significantly accelerate the drug discovery process and reduce costs.

Techniques such as molecular docking are used to predict how different this compound derivatives will bind to their target proteins. mdpi.com This information can then be used to guide the de novo synthesis of novel analogs with improved binding affinity and selectivity. nih.govmdpi.com The combination of computational design and synthetic chemistry is a powerful strategy for developing the next generation of this compound-based therapeutics.

Translational Research Potential in Pharmaceutical and Agrochemical Fields

The ultimate goal of research into this compound is to translate promising laboratory findings into real-world applications in medicine and agriculture. researchgate.netvcu.edu The diverse biological activities of this compound derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive candidates for pharmaceutical development. researchgate.netresearchgate.net

In the agrochemical sector, chromanone derivatives are being investigated for their potential as plant immunity inducers. This could lead to the development of new crop protection agents that are both effective and environmentally friendly. The market for compounds like This compound-4-one (B184904) is being monitored, indicating commercial interest in this class of molecules. prof-research.com

Challenges and Opportunities in Chroman-Based Drug Development

While the chroman scaffold holds significant promise, there are challenges that need to be addressed in the development of chroman-based drugs. nih.govmdpi.com These include optimizing the pharmacokinetic properties of these compounds to ensure they are well-absorbed, distributed, metabolized, and excreted by the body. mdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect biological activity and for designing compounds with improved drug-like properties. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chlorochroman, and how do reaction conditions influence yield?